

Variamine Blue B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Variamine Blue B

Cat. No.: B1583812

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An in-depth examination of the properties, analytical applications, and experimental protocols of the redox indicator **Variamine Blue B** for researchers, scientists, and drug development professionals.

Core Properties of Variamine Blue B

Variamine Blue B, also known by its chemical names 4-Amino-4'-methoxydiphenylamine hydrochloride or N-(4-Methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a synthetic dye and established redox indicator.^[1] Its utility in analytical chemistry stems from its distinct color change upon oxidation, which allows for the quantitative determination of various substances.^[1] The hydrochloride salt is a gray-blue to dark blue crystalline powder.^{[1][2][3]}

Property	Value	Reference
CAS Number	3566-44-7	^{[1][4]}
Molecular Formula	C ₁₃ H ₁₄ N ₂ O·HCl	^{[3][4]}
Molecular Weight	250.73 g/mol	^[4]
Appearance	Blue to Dark blue powder/crystal	^{[1][3]}
Absorption Maximum (Oxidized Form)	556 nm	^{[1][5]}

Mechanism of Action as a Redox Indicator

The primary function of **Variamine Blue B** in a research setting is as a redox indicator. In its reduced form, the compound is colorless.[1] Upon oxidation, it is transformed into a violet-colored meriquinone species, which exhibits a maximum absorbance (λ_{\max}) at 556 nm.[1][5] This pronounced and measurable color change forms the basis of its application in spectrophotometric analysis.[1]

The general redox mechanism can be visualized as follows:



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Caption: Redox mechanism of **Variamine Blue B**.

Experimental Protocols

Variamine Blue B is prominently used in the spectrophotometric determination of various analytes. A well-documented application is the quantification of water-soluble hexavalent chromium (Cr(VI)) in materials like Portland cement.[1][5]

Spectrophotometric Determination of Hexavalent Chromium

This method is based on the reaction of Cr(VI) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes **Variamine Blue B**, forming the characteristic violet-colored species, which is quantified by measuring its absorbance at 556 nm.[5][6]

Reagents and Preparation:

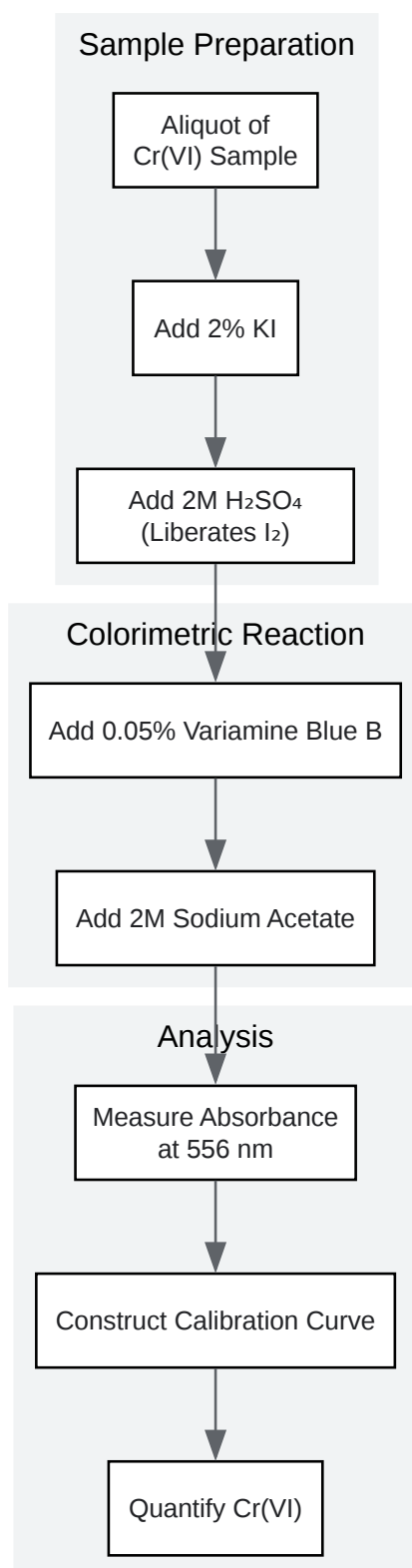
- **Variamine Blue B** Solution (0.05%): Dissolve 0.05 g of **Variamine Blue B** in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[5]

- Potassium Iodide Solution (2%): Prepare by dissolving 2 g of KI in 100 mL of double-distilled water.
- Sulphuric Acid (2M): Prepare by appropriate dilution of concentrated sulphuric acid.
- Sodium Acetate Solution (2M): Prepare by dissolving the appropriate amount of sodium acetate in double-distilled water.
- Standard Cr(VI) Solutions: Prepare a series of standard solutions with concentrations ranging from 2-12 ppm for calibration.[\[5\]](#)

Experimental Procedure:

- Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.
- Add 1 mL of 2% potassium iodide solution.[\[5\]](#)
- Add 1 mL of 2M sulphuric acid and shake the mixture gently until a yellow color (indicating liberated iodine) appears.[\[5\]](#)
- Add 0.5 mL of the 0.05% **Variamine Blue B** solution.[\[5\]](#)
- Add 2 mL of 2M sodium acetate solution and mix well.[\[5\]](#)
- Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.[\[5\]](#)
- Construct a calibration curve using the standard Cr(VI) solutions to determine the concentration of Cr(VI) in the sample.[\[5\]](#)

The workflow for this experimental protocol can be summarized as follows:



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Caption: Workflow for Cr(VI) determination.

Suitability as a Complexometric Ion Indicator

Variamine Blue B can also be used as an indicator in complexometric titrations, for example, in the titration of iron(III) with EDTA.[1] The endpoint is marked by a sharp color change from violet-blue to colorless.[1]

Procedure for Testing Suitability:

- Prepare a sample solution by suspending 0.2 g of **Variamine Blue B** in 20 mL of water and stirring for 5 minutes.
- In a separate vessel, mix 200 mL of water, 10 mL of 0.1 M EDTA, and 2 mL of 20% hydrochloric acid.
- Heat the solution to 40–50 °C and adjust the pH to 2.5 ± 0.2 with a 10% sodium acetate solution.
- Add 0.2 mL of the **Variamine Blue B** sample solution.
- Titrate with a ferric chloride hexahydrate solution (2.5 g of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 100 mL of 1:99 dilute HCl).[7] The color will change from bright yellow to burgundy.[7]
- A successful test is indicated by the return of the bright yellow color upon the gradual addition of 0.10 ± 0.05 mL of 0.1 M EDTA.[7]

Other Applications

Beyond its use as a redox and complexometric indicator, **Variamine Blue B** has applications as a synthetic dye in the textile and ink industries.[8] It is also utilized in biological staining to visualize cellular structures for microscopy.[8] In environmental monitoring, it can be employed to detect certain pollutants in water.[8]

Safety and Handling

Variamine Blue B is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

Appropriate personal protective equipment, including gloves and protective clothing, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area, and

eating, drinking, or smoking should be avoided in the handling area.[9] For disposal, follow approved waste disposal plant procedures.[9]

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- To cite this document: BenchChem. [Variamine Blue B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583812#variamine-blue-b-cas-number-and-molecular-weight]

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